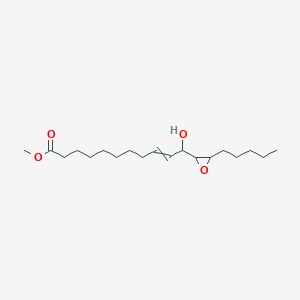
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its epoxy and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method is the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond in the fatty acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using more efficient and cost-effective reagents. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation reaction. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a suitable catalyst .
化学反应分析
Types of Reactions
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxy ring.
Major Products Formed
The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用机制
The mechanism of action of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate involves its interaction with cellular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. It may also interact with cellular membranes, affecting their fluidity and function .
相似化合物的比较
Similar Compounds
- Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
- Methyl 12®,13®-Epoxy-11®-hydroxy-9(Z)-octadecenoate
- Methyl 12(S),13(S)-Epoxy-9(Z)-octadecenoate
Uniqueness
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
102130-57-4 |
|---|---|
分子式 |
C19H34O4 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
methyl 11-hydroxy-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-10-14-17-19(23-17)16(20)13-11-8-6-5-7-9-12-15-18(21)22-2/h11,13,16-17,19-20H,3-10,12,14-15H2,1-2H3 |
InChI 键 |
KUCGUAVQKWTIDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C(O1)C(C=CCCCCCCCC(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



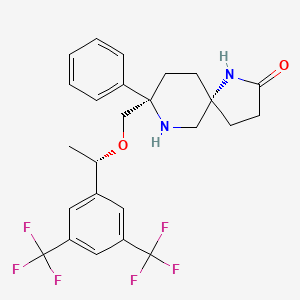
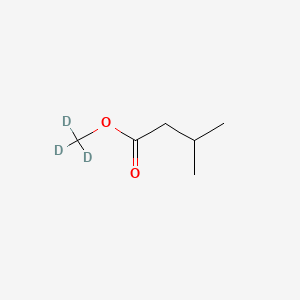
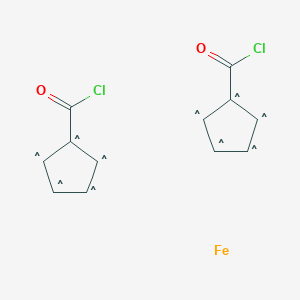

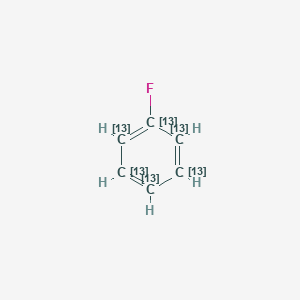
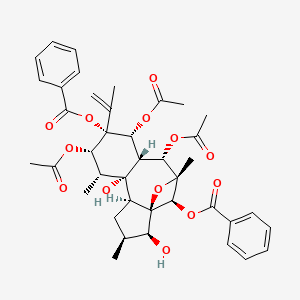

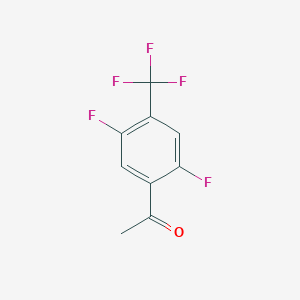
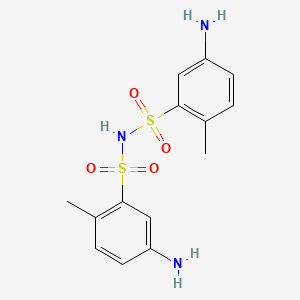

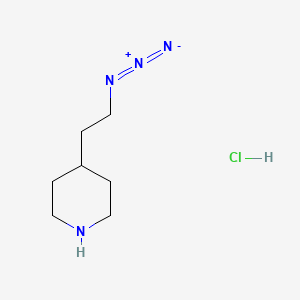
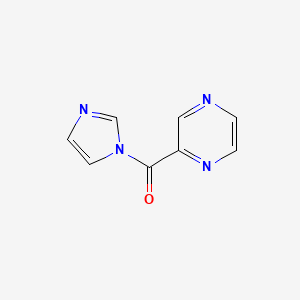
![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
